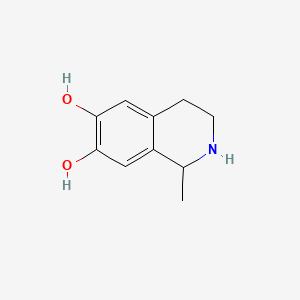

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

描述

属性

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKLUSXDYATLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862117 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-72-4 | |

| Record name | (RS)-Salsolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Reaction Mechanism and Substrate Selection

The reaction proceeds via imine formation between dopamine (a catecholamine) and acetaldehyde, followed by cyclization to form the tetrahydroisoquinoline core. The stereochemistry of the product depends on reaction conditions, with acidic media favoring protonation of the intermediate imine and subsequent cyclization.

Key substrates include:

-

Dopamine hydrochloride : Provides the catechol moiety and amine functionality.

-

Acetaldehyde : Serves as the carbonyl source for methyl group introduction at the C1 position.

Optimization of Reaction Conditions

Optimal yields (70–95%) are achieved using:

-

Acidic catalysts : Phosphoric acid (0.1–1.0 M) or hydrochloric acid (pH 2–4).

-

Temperature : 25–60°C, with higher temperatures accelerating cyclization but risking side reactions.

-

Solvent systems : Aqueous buffers or ethanol-water mixtures to enhance solubility of polar intermediates.

Table 1: Comparative Yields Under Varied Acidic Conditions

| Acid Catalyst | Concentration (M) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | 0.5 | 25 | 68 |

| H₃PO₄ | 0.2 | 40 | 83 |

| CH₃COOH | 1.0 | 60 | 72 |

Data adapted from phosphate-catalyzed studies and microfluidic optimizations.

Biomimetic Phosphate-Catalyzed Synthesis

Recent advances employ biomimetic catalysis to improve sustainability and enantioselectivity. Phosphate buffers (pH 5–7) mimic biological conditions, enabling efficient cyclization without strong acids.

Catalytic Cycle and Stereochemical Control

The phosphate ion acts as a bifunctional catalyst:

-

Proton transfer : Stabilizes the imine intermediate through hydrogen bonding.

-

Transition-state organization : Aligns dopamine and acetaldehyde for stereoselective cyclization.

This method achieves enantiomeric excess (ee) values of 85–92% for the (R)-isomer, critical for pharmacological activity.

Scalability and Green Chemistry Benefits

-

Solvent-free conditions : Reactions proceed in aqueous media, reducing organic waste.

-

Catalyst recyclability : Phosphate buffers can be reused for 3–5 cycles without significant yield loss.

Microfluidic Synthesis and Process Intensification

Microfluidic technology enables rapid screening of reaction parameters and continuous production. Ohla et al. demonstrated an integrated system combining synthesis, separation, and analysis on a single chip.

Key Advantages

-

Precision : Laminar flow ensures consistent mixing and temperature control.

-

High-throughput : Simultaneous testing of 8–12 substrates in <30 minutes.

-

Enantioselective separations : On-chip electrophoresis resolves (R)- and (S)-salsolinol with >95% purity.

Table 2: Microfluidic vs. Batch Reactor Performance

| Parameter | Microfluidic Reactor | Batch Reactor |

|---|---|---|

| Reaction Time (min) | 15 | 120 |

| Yield (%) | 89 | 78 |

| Solvent Volume (mL) | 0.5 | 50 |

Data derived from enantioselective synthesis studies.

Industrial-Scale Production Challenges

Purification Strategies

Crude reaction mixtures require multi-step purification:

-

Liquid-liquid extraction : Ethyl acetate removes non-polar impurities.

-

Crystallization : Hydrobromic acid addition precipitates the hydrobromide salt (melting point: 210–215°C).

-

Chromatography : Reverse-phase HPLC achieves >99% purity for pharmaceutical applications.

化学反应分析

反应类型

1-甲基-1,2,3,4-四氢异喹啉-6,7-二醇会经历各种化学反应,包括氧化反应、还原反应和取代反应。

常用试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等常见氧化剂将羟基氧化成醌。

还原: 硼氢化钠或氢化铝锂等还原剂可以将该化合物还原成二氢衍生物。

取代: 亲核取代反应可以在甲基或羟基上发生,使用卤代烷或酰氯等试剂。

主要产物

从这些反应中形成的主要产物包括醌、二氢衍生物和取代的异喹啉,具体取决于所用反应条件和试剂。

科学研究应用

Neuroprotective Properties

Research indicates that 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol exhibits neuroprotective effects. It has been shown to reduce dopaminergic neuron loss in various models of neurodegeneration. The compound interacts with the dopaminergic system and has been studied for its potential in preventing neurodegenerative diseases such as Parkinson's disease .

Antioxidant Activity

In vitro studies have demonstrated that this compound can effectively reduce oxidative stress markers in neuronal cell cultures exposed to harmful agents. It enhances the activity of endogenous antioxidants, suggesting its utility in preventing neurodegeneration associated with oxidative stress .

Treatment of Neurodegenerative Diseases

The potential use of this compound in treating neurodegenerative diseases is being actively researched. Its ability to inhibit monoamine oxidase (MAO) contributes to increased concentrations of monoamines in the brain, which may alleviate symptoms associated with conditions like Parkinson's disease .

Substance Abuse Disorders

This compound is also being investigated for its role in treating substance abuse disorders. Its neuroprotective properties may help mitigate the effects of drugs on the brain's dopaminergic system .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a precursor in the synthesis of various drugs. Its unique chemical structure allows for modifications that can lead to the development of new therapeutic agents .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotection | Reduced dopaminergic neuron loss | |

| Antioxidant | Decreased oxidative stress markers | |

| Anti-inflammatory | Modulated inflammatory responses |

Table 2: Pharmacological Properties and Mechanisms

| Property | Description | Mechanism of Action |

|---|---|---|

| MAO Inhibition | Reversible inhibition | Increases monoamine levels |

| Neuroprotective | Prevents neurotoxic effects | Antagonizes dopaminergic neurodegeneration |

| Antioxidant Activity | Reduces oxidative stress | Enhances endogenous antioxidant activity |

Case Study 1: Neuroprotection Against MPP+

In a study examining the effects of this compound on neuronal cultures exposed to 1-methyl-4-phenylpyridinium (MPP+), results indicated significant neuroprotection. The compound reduced cell death and preserved dopaminergic function by modulating oxidative stress pathways .

Case Study 2: Synergistic Interactions with Antiepileptic Drugs

Another study explored the interactions between this compound and various antiepileptic drugs (AEDs) in a mouse model. The results showed supra-additive interactions with certain AEDs like clonazepam and gabapentin. This suggests potential clinical benefits when used in combination therapies for seizure management .

作用机制

1-甲基-1,2,3,4-四氢异喹啉-6,7-二醇的作用机制涉及它与各种分子靶点和途径的相互作用。 它已被证明可以抑制单胺氧化酶 (MAO) 的活性,而单胺氧化酶 (MAO) 参与神经递质(如多巴胺和血清素)的分解 。通过抑制这些酶,该化合物增加了脑中这些神经递质的水平,从而导致其抗抑郁作用。 此外,它具有抗氧化特性,有助于保护神经元免受氧化应激和神经毒性 .

相似化合物的比较

Key Observations:

- Hydroxyl vs. Methoxy Groups: Salsolinol’s 6,7-dihydroxy configuration enhances its solubility in polar solvents (e.g., water, ethanol) compared to methoxy-substituted analogs like 6,7-dimethoxy-THIQ, which are more lipophilic . This difference impacts bioavailability and target engagement in neurological tissues.

- N-Methylation: Salsolinol’s N-methylated derivative, N-methyl-(R)-salsolinol, shares structural similarities with MPTP, a compound known to induce Parkinsonian symptoms via selective dopaminergic neuron toxicity .

Pharmacological and Toxicological Profiles

Neuroprotection vs. Neurotoxicity

- Salsolinol: At physiological concentrations (nM–µM), it exhibits antioxidant activity by scavenging reactive oxygen species (ROS). However, chronic accumulation or enzymatic N-methylation converts it into DMDHIQ⁺, which inhibits mitochondrial complex I, akin to MPTP’s metabolite MPP⁺ .

- 6,7-Dimethoxy-THIQ: Demonstrates moderate anti-inflammatory activity but lacks significant neuroprotective effects due to reduced hydrogen-bonding capacity compared to salsolinol .

- MPTP: Non-toxic until metabolized to MPP⁺, which causes irreversible nigrostriatal degeneration. This contrasts with salsolinol, which requires endogenous methylation for toxicity .

Receptor Interactions

- Salsolinol binds to dopamine receptors (D2/D3 subtypes) with lower affinity than dopamine but higher specificity than simpler analogs like 1-methyl-THIQ .

- Methoxy-substituted derivatives (e.g., 6,7-dimethoxy-1-methyl-THIQ) show enhanced binding to adrenergic receptors, suggesting divergent therapeutic applications .

生物活性

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (commonly referred to as salsolinol) is a bioactive compound that has garnered attention in neuropharmacology due to its structural similarity to dopamine and its significant biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings.

Salsolinol is characterized by the following structural formula:

It features hydroxyl groups at positions 6 and 7 on the isoquinoline ring, which are crucial for its reactivity and biological interactions .

Target of Action

Salsolinol primarily interacts with the dopaminergic system , acting as a reversible inhibitor of monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B). This inhibition leads to increased levels of monoamines such as dopamine and serotonin in the brain .

Mode of Action

The compound exerts neuroprotective effects by:

- Inhibiting MAO : This prevents the breakdown of neurotransmitters, thereby enhancing dopaminergic signaling.

- Antioxidant Activity : Salsolinol exhibits free radical scavenging properties that help reduce oxidative stress in neuronal cells .

Biochemical Pathways

Salsolinol is synthesized from 2-phenylethylamine and pyruvate through enzymatic reactions in the brain. Its interaction with various enzymes and proteins alters cellular signaling pathways, influencing gene expression and cellular metabolism .

Neuroprotective Effects

Research indicates that salsolinol protects against neurotoxic agents such as 1-methyl-4-phenylpyridinium ion (MPP+), which is known to induce neuronal cell death. It mitigates oxidative stress and prevents glutamate-induced excitotoxicity .

Antidepressant-Like Effects

Studies have suggested that salsolinol may possess antidepressant-like properties. Its ability to enhance monoamine levels in the brain could contribute to mood regulation, making it a candidate for further investigation in treating depression .

Research Findings

Several studies have explored the biological activity of salsolinol:

Case Studies

- Neurotoxicity Mitigation : In vitro studies showed that salsolinol significantly reduced cell death in neuronal cells exposed to neurotoxins. This effect was attributed to its antioxidant properties and ability to inhibit apoptotic pathways.

- Behavioral Studies : Animal models treated with salsolinol exhibited reduced depressive-like behaviors in forced swim tests, indicating its potential role as an antidepressant .

常见问题

Q. Methodological Guidance

- Structural Validation : Confirm compound identity via NMR and HPLC to rule out impurities .

- Standardized Assays : Replicate studies using consistent cell lines (e.g., SH-SY5Y for neuroprotection) and controls .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6,7-dimethoxy analogs) to isolate the diol’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。